molecular formula C7H11Cl3N4O2 B2748842 2-Amino-3-(4-amino-6-chloropyrimidin-2-yl)propanoic acid;dihydrochloride CAS No. 2287268-28-2

2-Amino-3-(4-amino-6-chloropyrimidin-2-yl)propanoic acid;dihydrochloride

Cat. No.: B2748842
CAS No.: 2287268-28-2
M. Wt: 289.54
InChI Key: MCIITJUDSPLJES-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt of a pyrimidine-substituted propanoic acid derivative. Its structure comprises a central pyrimidine ring (4-amino-6-chloro substitution) linked to a propanoic acid backbone via an amino group. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

2-amino-3-(4-amino-6-chloropyrimidin-2-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O2.2ClH/c8-4-2-5(10)12-6(11-4)1-3(9)7(13)14;;/h2-3H,1,9H2,(H,13,14)(H2,10,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIITJUDSPLJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)CC(C(=O)O)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-amino-6-chloropyrimidin-2-yl)propanoic acid;dihydrochloride typically involves the reaction of 4-amino-6-chloropyrimidine with a suitable amino acid derivative under controlled conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the pyrimidine ring and the amino acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-amino-6-chloropyrimidin-2-yl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-Amino-3-(4-amino-6-chloropyrimidin-2-yl)propanoic acid dihydrochloride typically involves multi-step organic reactions. The characterization of the compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry
  • Infrared (IR) Spectroscopy

These methods confirm the structural integrity and purity of the synthesized compound, ensuring its suitability for further applications.

Antimicrobial Properties

Research indicates that compounds similar to 2-Amino-3-(4-amino-6-chloropyrimidin-2-yl)propanoic acid exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL

Antifungal Effects

The compound also shows promising antifungal properties, particularly against Candida albicans, making it a candidate for further investigation in antifungal therapies.

Therapeutic Applications

  • Cancer Treatment : The structural features of this compound suggest potential applications in oncology. Its ability to inhibit certain pathways involved in cancer cell proliferation has been explored in various studies.
    • Case Study : A study investigated its effects on prostate cancer cells, showing a reduction in cell viability and induction of apoptosis at specific concentrations.
  • Neurological Disorders : There is emerging research into the use of this compound for neurological applications, particularly due to its ability to modulate neurotransmitter systems.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 2-Amino-3-(4-amino-6-chloropyrimidin-2-yl)propanoic acid dihydrochloride with various biological targets. These studies help elucidate the mechanism of action and potential therapeutic pathways.

Target ProteinBinding Affinity (kcal/mol)
Protein Kinase B (AKT)-8.5
Cyclin-dependent kinase 2-9.0

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-amino-6-chloropyrimidin-2-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Physicochemical and Pharmacological Data Comparison

Property Target Compound 6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium Chloride 2-Amino-3-(5-chloropyridin-3-yl)propanoic Acid Dihydrochloride
Molecular Weight ~339.57 g/mol (calculated) 381.62 g/mol 268.53 g/mol (calculated)
Solubility High (dihydrochloride salt) Moderate (chloride salt) High (dihydrochloride salt)
Key Functional Groups 4-Amino-6-chloropyrimidine, propanoic acid 3-Iodoanilino, methylpyrimidinium 5-Chloropyridine, propanoic acid
Potential Applications Kinase inhibition, CNS drugs Radiopharmaceutical labeling Peptide-mimetic therapeutics

Biological Activity

2-Amino-3-(4-amino-6-chloropyrimidin-2-yl)propanoic acid dihydrochloride, also known by its CAS number 2287268-28-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H9ClN4O2
  • Molecular Weight : 204.63 g/mol
  • IUPAC Name : 2-amino-3-(4-amino-6-chloropyrimidin-2-yl)propanoic acid dihydrochloride
  • Purity : Typically ≥95%

The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It has been noted for its inhibition of specific kinases, which are critical in cellular signaling pathways:

  • Inhibition of Kinases : Research indicates that derivatives of the compound can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinase 1 (CDK1), which are pivotal in cancer cell proliferation and angiogenesis .
  • Antimicrobial Activity : The compound shows promise against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Studies have demonstrated that the compound exhibits significant anticancer properties. For example, it has shown efficacy against several cancer cell lines, including:

Cancer Type IC50 (µM)
Non-small cell lung cancer0.06
Colon cancer0.1
Breast cancer0.25

The low IC50 values indicate potent activity, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. It demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound could be useful in addressing bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies and Research Findings

  • In Vivo Efficacy Studies : A study involving animal models demonstrated that administration of the compound resulted in reduced tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to modulate tumor microenvironments, enhancing the efficacy of concurrent therapies .
  • ADMET Properties : The pharmacokinetic profile of the compound was assessed through various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. Results indicated favorable absorption characteristics with minimal toxicity at therapeutic doses, making it a viable candidate for drug development .
  • Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted to optimize the biological activity of related compounds. Modifications to the pyrimidine ring have been shown to enhance potency against specific targets while maintaining low cytotoxicity towards healthy cells .

Q & A

Q. How does this compound’s reactivity compare to analogous 2-aminopyrimidine derivatives in medicinal chemistry?

  • Methodology : Perform SAR (Structure-Activity Relationship) studies by synthesizing analogs (e.g., replacing Cl with F or methyl groups). Test solubility, metabolic stability (microsomal assays), and target affinity. The 6-chloro group enhances electrophilicity for covalent inhibitor design but may reduce metabolic half-life compared to fluorinated analogs .

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